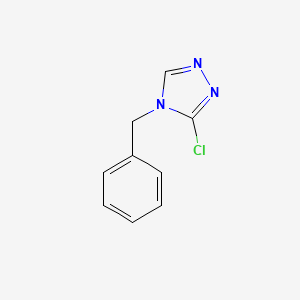

4-benzyl-3-chloro-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

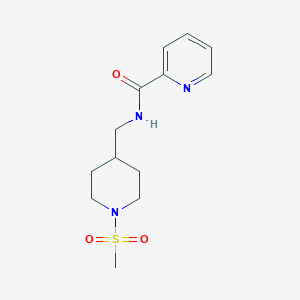

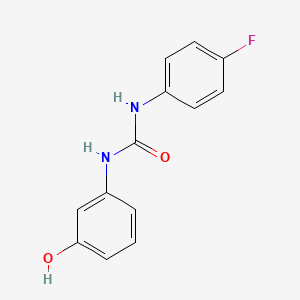

4-benzyl-3-chloro-4H-1,2,4-triazole is a unique heterocyclic compound with the CAS Number: 1019031-93-6 . It has a molecular weight of 193.64 and is typically stored at a temperature of 4°C . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, has been a subject of interest in pharmaceutical chemistry . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 57-60°C .Aplicaciones Científicas De Investigación

Heterocyclic Compounds as Core Scaffolds

Triazoles, including derivatives of 4-benzyl-3-chloro-4H-1,2,4-triazole, are significant in the realm of heterocyclic compounds. They serve not only as core scaffolds but also as functionalized compounds like alkylthiotriazoles. These triazoles exhibit a wide range of biological activities and are used in designing receptor ligands to enhance pharmacokinetic properties. They are also considered in the design of pseudopeptides for their active conformations (Moulin et al., 2010).

Corrosion Inhibition

Triazole derivatives, including those related to this compound, have been explored for their effectiveness in inhibiting corrosion on mild steel in acid media. Studies have shown that these derivatives act as mixed-type inhibitors and adhere to the metal surface following the Langmuir isotherm model, highlighting their potential in industrial applications (Chaitra et al., 2015).

Synthesis of 3-Aryl-Triazoles

A new approach to synthesizing 3-aryl-1,2,4-triazoles, which could include derivatives of this compound, has been developed. This process involves reactions leading to high yields, demonstrating the chemical versatility and potential for diverse applications in pharmaceutical and chemical industries (Guirado et al., 2016).

Antimicrobial Applications

Some 1,2,4-triazole derivatives, closely related to this compound, have shown significant antimicrobial activities. These derivatives have been synthesized and evaluated against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Kaushik et al., 2016).

Molecular Structure for Fluorescent Probing

Research has utilized the molecular structure of triazole derivatives, including those related to this compound, as fluorescent probes for detecting specific amino acids. This highlights the compound's potential in biochemical and medical diagnostics (Nehra et al., 2020).

Luminescent Complexes in Chemistry

Triazoles, including derivatives of this compound, have been used to synthesize luminescent rhenium tricarbonyl complexes. These complexes have potential applications in photophysical studies and the development of luminescent materials (Uppal et al., 2011).

Catalysis in Organic Reactions

Triazole-based complexes, which could potentially include this compound derivatives, have been explored for their catalytic properties in organic reactions. These studies demonstrate the versatility of triazole compounds in facilitating various chemical transformations (Saleem et al., 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Benzyl-3-chloro-4H-1,2,4-triazole is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . .

Mode of Action

The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme

Biochemical Pathways

Triazole compounds are known to affect various biochemical pathways due to their versatile biological activities . .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Propiedades

IUPAC Name |

4-benzyl-3-chloro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVQHWPEKVOZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)

![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)

![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)